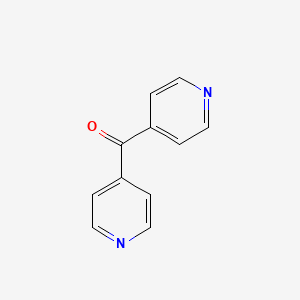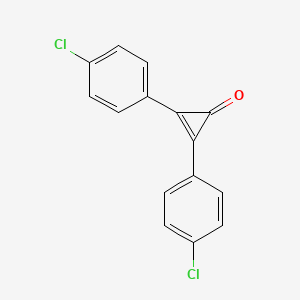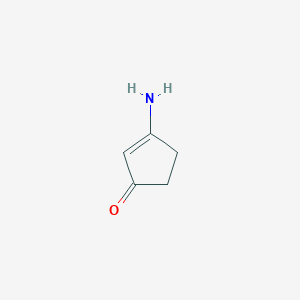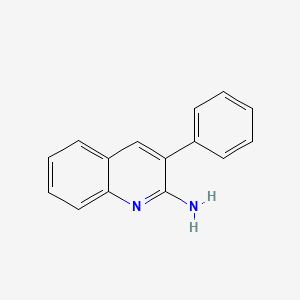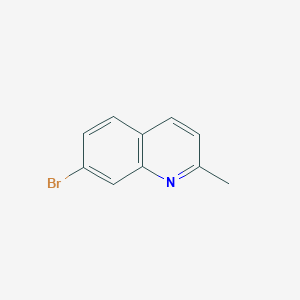
7-溴-2-甲基喹啉
描述
7-Bromo-2-methylquinoline, also known as 2-methyl-7-bromoquinoline and 7-bromo-2-methylquinolinium, is an organic compound belonging to the quinoline family. It is a white crystalline solid with a molecular formula of C9H7BrN and a molecular weight of 213.07 g/mol. 7-Bromo-2-methylquinoline is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has been studied extensively in scientific research due to its unique properties and wide range of applications.
科学研究应用
合成和化学转化
7-溴-2-甲基喹啉一直是有机化学领域的研究对象,特别是在复杂有机化合物的合成中。例如,Choi和Chi(2004年)开发了有效的合成路线,用于制备关键中间体如6-和7-溴-2-甲基喹啉-5,8-二酮,展示了它们在通过亲核取代反应制备各种烷基氨基化合物中的实用性(Choi & Chi, 2004)。同样,Choi等人(2002年)的工作涉及从2,5-二甲氧基苯胺合成7-烷基氨基-2-甲基喹啉-5,8-二酮,展示了该化合物在复杂多步有机合成中的作用(Choi et al., 2002)。
在超分子化学中的作用
在超分子化学中,7-溴-2-甲基喹啉已被研究其在非共价超分子复合物形成中的作用。Fuss等人(1999年)研究了它与各种底物如3-吡啶和2-甲基喹啉的反应,导致形成含有单一和双(杂环芳基)的产物(Fuss et al., 1999)。
生物评价和应用
7-溴-2-甲基喹啉还在生物研究中找到应用。Siddappa和Mayana(2014年)使用7-溴-2-甲基喹啉的衍生物合成了席夫碱配体,评估了其抗菌、抗真菌和抗氧化活性。该研究突出了该化合物在开发新药物剂中的潜力(Siddappa & Mayana, 2014)。
光敏保护基
该化合物已被研究其作为光敏保护基的实用性。Fedoryak和Dore(2002年)的研究描述了基于7-溴-2-甲基喹啉的新型光敏保护基的合成和光化学,展示了它相对于其他光遮蔽基对多光子诱导光解的更高效率和敏感性(Fedoryak & Dore, 2002)。
安全和危害
未来方向
The future directions for research on 7-Bromo-2-methylquinoline and similar compounds are likely to involve further exploration of their synthesis methods, biological activities, and potential applications in medicinal chemistry . The development of more efficient and environmentally friendly synthesis protocols may also be a focus of future research .
作用机制
Target of Action
Quinoline and its derivatives, including 7-bromo-2-methylquinoline, are known to have a wide range of biological and pharmacological activities .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, resulting in diverse downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromo-2-methylquinoline .
生化分析
Biochemical Properties
7-Bromo-2-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction between 7-Bromo-2-methylquinoline and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 7-Bromo-2-methylquinoline can bind to DNA and RNA, potentially affecting gene expression and protein synthesis .
Cellular Effects
The effects of 7-Bromo-2-methylquinoline on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways . This compound can also influence cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, 7-Bromo-2-methylquinoline can alter gene expression by binding to transcription factors and modifying their activity . These interactions can lead to changes in cellular metabolism, affecting processes like glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 7-Bromo-2-methylquinoline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For example, by binding to cytochrome P450 enzymes, 7-Bromo-2-methylquinoline can inhibit their activity, leading to changes in the metabolism of other compounds . Additionally, this compound can act as an inhibitor or activator of various signaling pathways, depending on the context . Changes in gene expression can also occur due to the binding of 7-Bromo-2-methylquinoline to transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-2-methylquinoline can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that 7-Bromo-2-methylquinoline can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism . These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 7-Bromo-2-methylquinoline vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, 7-Bromo-2-methylquinoline can be toxic, leading to adverse effects such as liver damage or neurotoxicity . Threshold effects have been observed, where a small increase in dosage can lead to a significant change in the compound’s effects .
Metabolic Pathways
7-Bromo-2-methylquinoline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can further interact with other enzymes and cofactors . The metabolism of 7-Bromo-2-methylquinoline can also affect metabolic flux and the levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, 7-Bromo-2-methylquinoline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, 7-Bromo-2-methylquinoline can accumulate in specific compartments, such as the nucleus or mitochondria, depending on its interactions with other biomolecules . These interactions can affect the localization and accumulation of 7-Bromo-2-methylquinoline within the cell .
Subcellular Localization
The subcellular localization of 7-Bromo-2-methylquinoline is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 7-Bromo-2-methylquinoline can be localized to the nucleus, where it can interact with DNA and transcription factors . Alternatively, it can be directed to the mitochondria, where it can affect cellular metabolism and energy production .
属性
IUPAC Name |
7-bromo-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKOCCXFMXGRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60490842 | |
| Record name | 7-Bromo-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60490842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4965-34-8 | |
| Record name | 7-Bromo-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60490842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of the research papers regarding 7-Bromo-2-methylquinoline-5,8-dione?
A1: The research primarily demonstrates a simple method for preparing 7-alkylamino-2-methylquinoline-5,8-diones. It highlights the regiochemistry of nucleophilic substitution reactions involving 6- or 7-Bromo-2-methylquinoline-5,8-dione with amines. [, ] Specifically, the research shows that using 7-bromo-2-methylquinoline-5,8-dione as a starting material leads to the desired 7-alkylamino product. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





